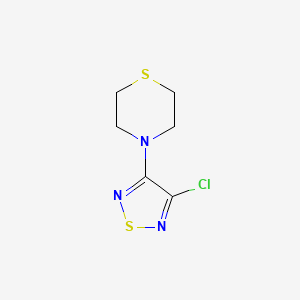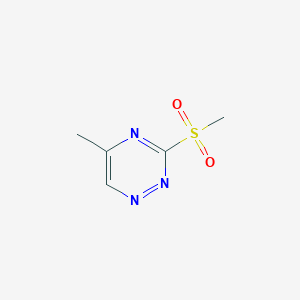
5-Methyl-3-(methylsulfonyl)-1,2,4-triazine
概要
説明
Triazines are a group of heterocyclic compounds that contain three nitrogen atoms in a six-membered ring . They are used in various fields such as medicine, agriculture, and materials science due to their versatile chemical properties .
Molecular Structure Analysis
Triazines have a planar, aromatic ring structure. The presence of nitrogen atoms in the ring can significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions and their mechanisms can depend on the substituents present in the triazine ring .Physical and Chemical Properties Analysis
Triazines are generally stable compounds. They are often crystalline solids at room temperature . The physical and chemical properties of a specific triazine derivative would depend on its molecular structure .科学的研究の応用
Synthesis of 1,2,4-Triazine Derivatives
Shi, Harjani, Gable, and Baell (2016) optimized the synthesis of 3-(methylsulfonyl)-1,2,4-triazine, a precursor for various 1,2,4-triazine derivatives. They explored its reactivity with diverse nucleophiles, achieving good yields for most products, particularly when using alkali metal carbonates and magnesium alkoxides (Shi et al., 2016).
Applications in Polymer Synthesis
Bruce, Mclean, Royles, Smith, and Standring (1995) described synthetic approaches to bis(l,2,4-triazines), using derivatives of 1,2,4-triazine as potential monomers in Diels–Alder polymerisation processes. This work highlights the potential of 1,2,4-triazines in polymer chemistry (Bruce et al., 1995).
Chemospecific Reactions and Ring Reduction
Ledenyova, Kartavtsev, Shikhaliev, and Egorova (2017) studied the reduction of various 1,2,4-triazine sulfonyl derivatives. They found that these compounds undergo chemospecific partial reduction of the as-triazine ring under mild conditions, indicating unique reactivity useful for specific synthetic pathways (Ledenyova et al., 2017).
Biological Applications
Abeydeera, Perera, and Perera (2018) synthesized Zn(II) complexes containing a pyridyl triazine core, which showed promise for biological applications due to their water solubility and effective binding with bovine serum albumin (BSA). This demonstrates the potential of triazine derivatives in biological contexts (Abeydeera et al., 2018).
Electrochemical Studies
Fotouhi, Farzinnegad, Heravi, and Khaleghi (2003) conducted an electrochemical study on the reduction of triazines, including those with thiol groups, in dimethylformamide. Their work provides insight into the electrochemical behavior of these compounds, which is crucial for applications in electronic materials and sensors (Fotouhi et al., 2003).
作用機序
Target of Action
Similar compounds such as isoxazoles have been found to target histone deacetylase (hdac) in cancer cells .
Mode of Action
For instance, some triazine derivatives are known to inhibit HDAC, which plays a crucial role in epigenetic or non-epigenetic regulation, apoptosis, cell death, and cell cycle arrest in cancer cells .
Biochemical Pathways
Based on its potential hdac inhibitory action, it could be inferred that it may affect the acetylation and deacetylation processes, which are crucial for gene expression and protein function .
Result of Action
If it acts as an hdac inhibitor like other similar compounds, it could potentially lead to increased acetylation of histones, thereby affecting gene expression and inducing cell cycle arrest, apoptosis, and cell death in cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Methyl-3-(methylsulfonyl)-1,2,4-triazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the inhibition or activation of enzymatic activity, depending on the specific enzyme and reaction conditions. For instance, this compound can act as an inhibitor of certain oxidoreductases, thereby affecting the redox balance within cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary modes of action involves binding interactions with specific biomolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition or activation of enzymatic activity, as well as changes in gene expression. For example, this compound can bind to the active site of certain enzymes, thereby blocking substrate access and inhibiting enzymatic function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits varying degrees of stability and degradation over time, depending on the experimental conditions. In vitro studies have shown that this compound can undergo hydrolysis, leading to the formation of degradation products that may have distinct biochemical properties. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may interact with different sets of biomolecules depending on its subcellular distribution .
特性
IUPAC Name |
5-methyl-3-methylsulfonyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-3-6-8-5(7-4)11(2,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHDYFWNXDBLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=N1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657894 | |
| Record name | 3-(Methanesulfonyl)-5-methyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945915-48-0 | |
| Record name | 3-(Methanesulfonyl)-5-methyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)

![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)
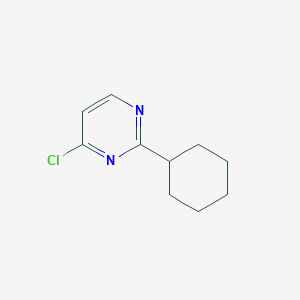
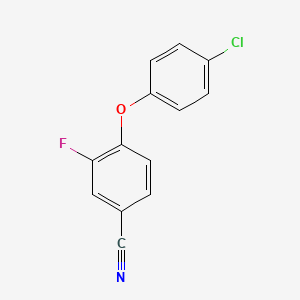
![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)

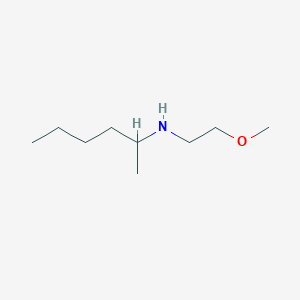
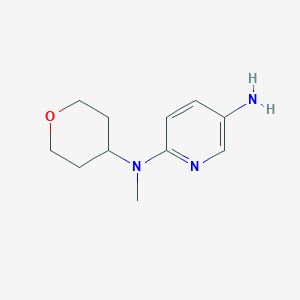
![(Hexan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461629.png)
